molecular formula C23H26N4O5S2 B2551715 {2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine CAS No. 708285-73-8

{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine

Cat. No.: B2551715
CAS No.: 708285-73-8
M. Wt: 502.6
InChI Key: FDIFCYUDSJYPIC-UHFFFAOYSA-N
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Description

{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Scientific Research Applications

Water Treatment and Membrane Technology

A study by Liu et al. (2012) discusses the synthesis of sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes for dye treatment in water. These membranes showed improved water flux and rejection of dyes, indicating potential applications in water purification and environmental remediation processes Liu et al., 2012.

Drug Synthesis and Optimization

Xu et al. (2018) optimized the synthesis process for Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid. This process improvement could be relevant for the efficient production of pharmaceuticals Xu et al., 2018.

Antimicrobial Research

Bektaş et al. (2007) synthesized novel triazole derivatives with potential antimicrobial activities. The inclusion of piperazine and sulfonamide functionalities in some compounds suggests relevance to research on compounds with similar structures for antimicrobial applications Bektaş et al., 2007.

Antipsychotic Agents

Yoon et al. (2008) prepared piperazine derivatives as 5-HT7 receptor antagonists, indicating potential applications in the development of antipsychotic medications. The structural similarity suggests that related compounds might also be explored for similar pharmacological targets Yoon et al., 2008.

Properties

IUPAC Name

N-[2-methoxy-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-25(33(28,29)19-8-4-3-5-9-19)21-18-20(11-12-22(21)32-2)34(30,31)27-16-14-26(15-17-27)23-10-6-7-13-24-23/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIFCYUDSJYPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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